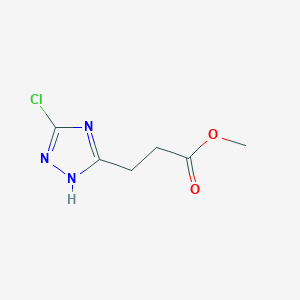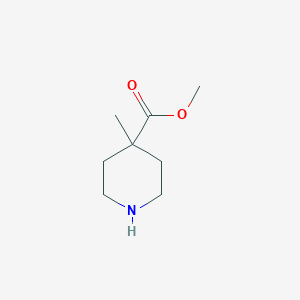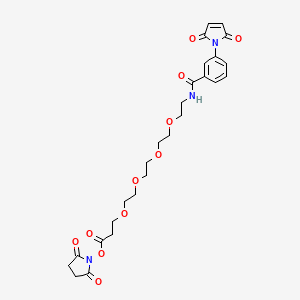
Methyl-3-(3-Chlor-1H-1,2,4-triazol-5-yl)propanoat
Übersicht
Beschreibung
Methyl 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoate is a useful research compound. Its molecular formula is C6H8ClN3O2 and its molecular weight is 189.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Grüne Chemie
1,2,4-Triazole, einschließlich “Methyl-3-(3-Chlor-1H-1,2,4-triazol-5-yl)propanoat”, wurden in der grünen Chemie eingesetzt. Sie werden unter Verwendung nicht-konventioneller „grüner“ Quellen für chemische Reaktionen synthetisiert, einschließlich Mikrowellen, mechanischer Mischung, sichtbarem Licht und Ultraschall .
Pharmazeutische Chemie
1,2,4-Triazole haben wichtige Anwendungen in der pharmazeutischen Chemie. Sie werden aufgrund ihrer biologischen/pharmakophore Eigenschaften bei der Synthese verschiedener Medikamente verwendet .
Organische Synthese
1,2,4-Triazole werden als Bausteine in der organischen Synthese verwendet. Sie werden aufgrund ihrer hohen chemischen Stabilität bei der Synthese verschiedener organischer Verbindungen verwendet .
Polymerchemie
1,2,4-Triazole haben Anwendungen in der Polymerchemie gefunden. Sie werden aufgrund ihres starken Dipolmoments und ihrer Fähigkeit zur Wasserstoffbrückenbindung bei der Synthese verschiedener Polymere verwendet .
Supramolekulare Chemie
1,2,4-Triazole werden in der supramolekularen Chemie verwendet. Sie werden aufgrund ihres aromatischen Charakters bei der Synthese verschiedener supramolekularer Strukturen verwendet .
Biokonjugation
1,2,4-Triazole werden in der Biokonjugation verwendet. Sie werden aufgrund ihrer Fähigkeit, stabile kovalente Bindungen mit biologischen Molekülen zu bilden, bei der Synthese verschiedener Biokonjugate verwendet .
Chemische Biologie
1,2,4-Triazole werden in der chemischen Biologie verwendet. Sie werden aufgrund ihrer Fähigkeit, die Amidbindung nachzuahmen, bei der Synthese verschiedener chemisch-biologischer Sonden verwendet .
Fluoreszenzbildgebung
1,2,4-Triazole werden in der Fluoreszenzbildgebung verwendet. Sie werden aufgrund ihrer starken Fluoreszenzeigenschaften bei der Synthese verschiedener Fluoreszenzbildgebungssonden verwendet .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,3-triazole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets for this compound.
Mode of Action
Based on the properties of similar compounds, it can be inferred that it might interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to possess various biological activities, suggesting that this compound could potentially affect a wide range of biochemical pathways .
Result of Action
Similar compounds have been shown to induce various biological responses, suggesting that this compound could have diverse effects at the molecular and cellular levels .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Biochemische Analyse
Biochemical Properties
Methyl 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes, such as urease, which is crucial for nitrogen metabolism in plants and bacteria . The interaction between methyl 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoate and urease involves binding to the enzyme’s active site, thereby preventing its normal function.
Molecular Mechanism
The molecular mechanism of action of methyl 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoate involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound has been shown to inhibit urease by binding to its active site, leading to a decrease in enzyme activity . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Eigenschaften
IUPAC Name |
methyl 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2/c1-12-5(11)3-2-4-8-6(7)10-9-4/h2-3H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYOJRKRRFXRCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NC(=NN1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methoxy-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride](/img/structure/B1424929.png)





![Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B1424943.png)




![[1-[(3-Methoxyphenyl)methyl]piperidin-4-yl]methanol](/img/structure/B1424949.png)
![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine-2-carbohydrazide](/img/structure/B1424951.png)
